Benzylmalonic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylmalonic acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:
CH2(COOH)2+C6H5CH2Cl→C6H5CH2CH(COOH)2+NaCl
Industrial Production Methods: In an industrial setting, this compound can be produced by the same alkylation method but on a larger scale. The reaction is typically carried out in a solvent such as ethanol, and the product is purified through recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form benzylmalonate derivatives.
Reduction: Reduction of this compound can yield this compound esters.
Substitution: The benzyl group can be substituted with other functional groups through various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products Formed:
Oxidation: Benzylmalonate derivatives.
Reduction: this compound esters.
Substitution: Various substituted benzylmalonic acids depending on the substituent introduced.
Scientific Research Applications
Benzylmalonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzylmalonic acid involves its ability to participate in various chemical reactions due to the presence of both carboxyl groups and the benzyl group. These functional groups allow it to interact with different molecular targets and pathways, making it a versatile compound in chemical synthesis.
Comparison with Similar Compounds
Malonic Acid: The parent compound of benzylmalonic acid, lacking the benzyl group.
Dimethylmalonic Acid: A derivative of malonic acid with two methyl groups.
Cyclobutane-1,1-dicarboxylic Acid: Another derivative of malonic acid with a cyclobutane ring.
Uniqueness of this compound: this compound is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to other malonic acid derivatives. This makes it particularly useful in the synthesis of complex organic molecules and in various industrial applications.
Properties
IUPAC Name |
2-benzylpropanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-9(12)8(10(13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEJSNFTJMYIEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210607 | |
Record name | 2-Benzylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
616-75-1 | |
Record name | Benzylmalonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=616-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzylmalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzylmalonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8068 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Benzylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzylmalonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.538 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Benzylmalonic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BJY4TT4MH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of benzylmalonic acid?
A1: this compound has the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol. []
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, researchers have used techniques like 13C Nuclear Magnetic Resonance (NMR) [, ] to study the structure and behavior of this compound. Additionally, Fourier transform-infrared spectroscopy (FTIR) has been used to characterize hydrogen bonds and vibrational functional groups in the compound. [, ]
Q3: How does the crystal structure of this compound influence its properties?
A3: this compound crystallizes in the Pbca space group, with molecules forming rows linked by hydrogen bonds. This arrangement contributes to the compound's stability and influences its dissolution and solubility properties. []
Q4: What is the thermal stability of this compound?
A4: Studies have examined the kinetics of this compound decarboxylation in various solvents at different temperatures. These investigations provide insights into its thermal stability and how it breaks down under heat. [, ]
Q5: Can this compound be activated for amide and ester synthesis?
A5: Yes, researchers have demonstrated that heating this compound in benzene with tris(methoxyphenyl)bismuthanes selectively activates it. This activation allows for coupling with amines and alcohols, producing amides and esters under neutral conditions. []
Q6: How does the presence of copper(II) impact the oxidative cyclization of this compound esters?
A6: Manganese(III)-mediated oxidative cyclization of this compound esters leads to various lactone products. The addition of copper(II) significantly influences the reaction's chemoselectivity by affecting the oxidation of different radical intermediates. []
Q7: Have computational methods been employed to study this compound?
A7: Yes, Density Functional Theory (DFT) calculations have been used to optimize the geometry of hydrogen-bonded liquid crystal complexes containing this compound. These simulations provide insights into the complex's electronic properties and intermolecular interactions. [, ]
Q8: How does modifying the structure of malonic acid derivatives impact their interaction with cerium(IV)?
A8: Studies comparing the oxidation kinetics of methyl-, ethyl-, and this compound by cerium(IV) reveal how the size and nature of the substituent affect the reaction rate. These findings provide valuable information about the structure-activity relationship. []
Q9: Are there ways to enhance the water solubility of this compound derivatives?
A9: Converting this compound derivatives into salts with alkali metal cations significantly improves their solubility in water. This approach facilitates their use in biological applications. []
Q10: What analytical techniques are used to quantify this compound?
A10: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common method for quantifying this compound in various matrices, including grape musts and wines. [] Researchers have also developed an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) for sensitive detection of this compound in urine samples. []
Q11: Is there information about the environmental fate and effects of this compound?
A11: While specific data on the environmental impact of this compound might be limited, its structural similarity to other organic acids allows for some predictions regarding its potential for biodegradation and ecotoxicological effects.
Q12: What are some of the applications of this compound and its derivatives?
A12: this compound derivatives have shown promising antiviral activity against HIV. [] Furthermore, the compound's ability to form complexes with metal ions like copper makes it useful for studying metal-organic interactions in biological systems. [] Researchers are also exploring its use in developing hydrogen-bonded liquid crystal complexes for potential applications in optoelectronic devices. [, , ]
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